1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds.
Scientific Research Applications
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives can be used to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMPXNQAJJSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.